
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one, or 3-CPP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic amine derivative, an organic compound with a cyclic structure and an amine group. 3-CPP has been studied for its potential use as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-CPP has been studied for its potential applications in scientific research, particularly in drug discovery and development. It has been used as a tool for investigating the physiological and biochemical effects of drugs, as well as for its potential therapeutic applications. 3-CPP has also been studied for its potential use as a biomarker for drug metabolism, and as a biomarker for the detection of drug abuse.
Wirkmechanismus
3-CPP is thought to act as an agonist of the sigma-1 receptor, a protein found in the brain and other tissues. This receptor is involved in a variety of physiological processes, including the regulation of neurotransmitter release, the modulation of immune function, and the regulation of cell death and survival. 3-CPP has been shown to modulate the activity of the sigma-1 receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
3-CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, as well as to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-CPP has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress.
Advantages and Limitations for Laboratory Experiments
3-CPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. In addition, 3-CPP is relatively non-toxic, and it has been shown to have a variety of physiological and biochemical effects. However, there are some limitations to its use in laboratory experiments. For example, 3-CPP has a relatively short half-life, which can limit its usefulness in long-term experiments. In addition, 3-CPP can be rapidly metabolized, which can limit its usefulness in drug metabolism studies.
Zukünftige Richtungen
The potential applications of 3-CPP are still being explored, and there are several potential future directions for research. For example, further research could be conducted on the mechanism of action of 3-CPP, as well as on its potential therapeutic applications. In addition, 3-CPP could be studied for its potential use as a biomarker for drug metabolism, and for its potential use in the detection of drug abuse. Finally, further research could be conducted on the biochemical and physiological effects of 3-CPP, as well as on its potential toxicological effects.
Synthesemethoden
3-CPP can be synthesized using a variety of methods, including the synthesis of cyclopentyl-1-pyrrolidin-1-yl-propan-1-one (CPP) from cyclopentyl bromide, followed by an amination reaction using pyrrolidin-1-yl-propan-1-one (POP) as the amine source. This method has been used to synthesize 3-CPP in high yields, with a purity of over 90%.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12(13-9-3-4-10-13)8-7-11-5-1-2-6-11/h11H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQANVPHXTUQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-pyrrolidin-1-yl-propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)
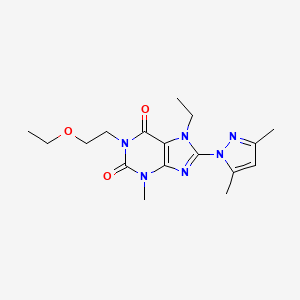
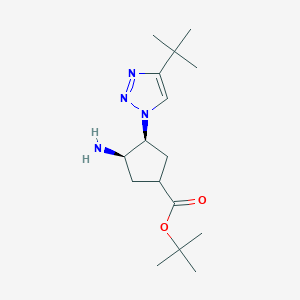
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2383821.png)
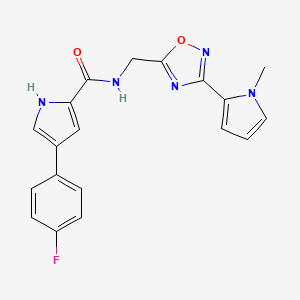

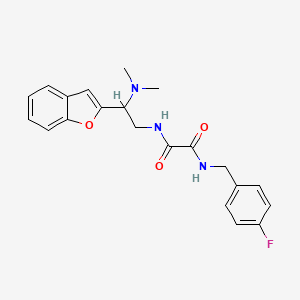
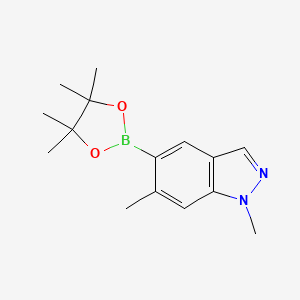
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)
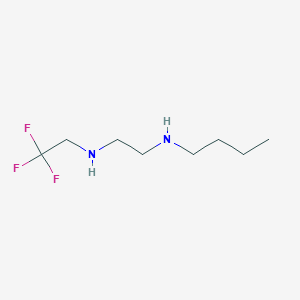
![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)
![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![1-[3-(4-Chloro-3-methylphenoxy)propyl]benzotriazole](/img/structure/B2383835.png)
